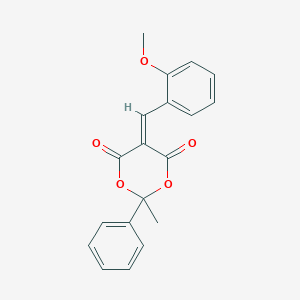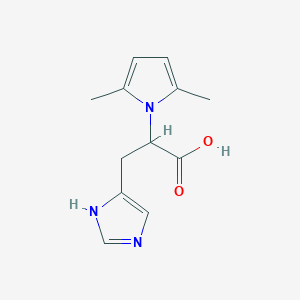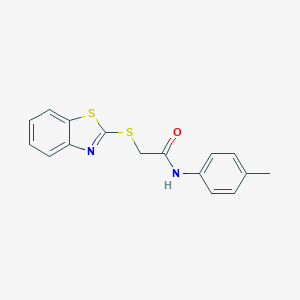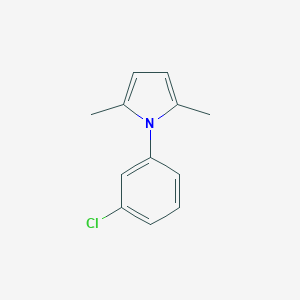
1-(4-Fluorophenyl)-2,5-dimethylpyrrole
Vue d'ensemble
Description
1-(4-Fluorophenyl)-2,5-dimethylpyrrole (4F-DMP) is an organic compound with a unique structure of a fluorinated phenyl ring attached to a pyrrole ring. It has been used in a variety of scientific research applications, and has been found to have a number of biochemical and physiological effects.
Applications De Recherche Scientifique
Synthesis of Derivatives for Structural Analysis : Mickevičius et al. (2009) reported on the synthesis of derivatives related to 1-(4-Fluorophenyl)-2,5-dimethylpyrrole, emphasizing their structural and spectroscopic analysis. The study detailed the synthesis of several compounds including 1-substituted 2,5-dimethylpyrroles, providing insights into their conformation, configuration, and substituent effects through techniques like NMR and molecular modeling (Mickevičius et al., 2009).
Fluorescent Molecular Probes : In the field of fluorescence, Diwu et al. (1997) explored 2,5-Diphenyloxazoles, which are structurally related to 1-(4-Fluorophenyl)-2,5-dimethylpyrrole. These compounds, featuring a “push-pull” electron transfer system, demonstrated strong solvent-dependent fluorescence, potentially useful for developing sensitive fluorescent molecular probes for biological studies (Diwu et al., 1997).
Analytical Characterizations of Isomers : Dybek et al. (2019) synthesized and characterized isomers of a compound structurally similar to 1-(4-Fluorophenyl)-2,5-dimethylpyrrole. This study was crucial in differentiating between positional isomers using various analytical methods, highlighting the importance of detailed structural analysis in research chemicals (Dybek et al., 2019).
Electrochromic Properties in Polymers : Arslan et al. (2007) investigated the electrochromic properties of a soluble conducting polymer derived from a compound similar to 1-(4-Fluorophenyl)-2,5-dimethylpyrrole. The study emphasized the compound's application in electrochromic devices, demonstrating its potential in material science and electronics (Arslan et al., 2007).
Mécanisme D'action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
Similar compounds, such as indole derivatives, have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad range of interactions with cellular targets.
Biochemical Pathways
Similar compounds, such as indole derivatives, have been shown to affect a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
For instance, a study on 2-(4-fluorophenyl)imidazol-5-ones showed that these compounds had good kinetic solubilities and were metabolically stable in vitro .
Result of Action
Similar compounds, such as indole derivatives, have been shown to possess various biological activities, suggesting a broad range of molecular and cellular effects .
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-2,5-dimethylpyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN/c1-9-3-4-10(2)14(9)12-7-5-11(13)6-8-12/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIWFQKZWZOYVMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-2,5-dimethylpyrrole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(2,5-dimethyl-1H-pyrrol-1-yl)methyl]benzoic acid](/img/structure/B461959.png)

![N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-1-adamantanecarboxamide](/img/structure/B461965.png)
![4-chloro-N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B461967.png)
![N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-1-adamantanecarboxamide](/img/structure/B461975.png)
![2-amino-5-(3,5-dibromo-4-hydroxybenzylidene)-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B461983.png)
![2-amino-5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B461986.png)


![N-(4-butan-2-ylphenyl)-2-[5-(4-fluorophenyl)tetrazol-2-yl]acetamide](/img/structure/B462079.png)
![N-(3-Fluoro-phenyl)-2-[5-(4-methoxy-phenyl)-tetrazol-2-yl]-acetamide](/img/structure/B462081.png)
![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-N'-(phenoxyacetyl)thiourea](/img/structure/B462099.png)
![N'-[(5-bromo-2-thienyl)methylene]-2-hydroxy-2,2-diphenylacetohydrazide](/img/structure/B462123.png)